molecular formula C5H3BrFNO B1346411 4-Bromo-5-Fluoro-2-Hydroxypyridine CAS No. 884495-01-6

4-Bromo-5-Fluoro-2-Hydroxypyridine

Cat. No.: B1346411
CAS No.: 884495-01-6
M. Wt: 191.99 g/mol
InChI Key: JKVHUEUQXAQBQR-UHFFFAOYSA-N
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Description

4-Bromo-5-Fluoro-2-Hydroxypyridine is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a pyridine ring

Mechanism of Action

Target of Action

4-Bromo-5-Fluoro-2-Hydroxypyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can be used in various applications, including pharmaceuticals and agrochemicals .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s action . Additionally, the compound’s solubility can also influence its action. It is soluble in water, which can affect its distribution and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-Fluoro-2-Hydroxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-Fluoro-2-Hydroxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-Fluoro-2-Hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Bromo-2-Fluoro-5-Hydroxypyridine
  • 2-Bromo-5-Fluoro-4-Hydroxypyridine
  • 5-Bromo-2-Fluoropyridine

Comparison: 4-Bromo-5-Fluoro-2-Hydroxypyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct electronic properties and steric effects, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-bromo-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVHUEUQXAQBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650284
Record name 4-Bromo-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-01-6
Record name 4-Bromo-5-fluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884495-01-6
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